molecular formula C8H4BrNO3 B12362735 8-bromo-8H-3,1-benzoxazine-2,4-dione

8-bromo-8H-3,1-benzoxazine-2,4-dione

Cat. No.: B12362735
M. Wt: 242.03 g/mol
InChI Key: UJLXYEKXZQVAKR-UHFFFAOYSA-N
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Description

8-bromo-8H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H4BrNO3. It is known for its unique structure, which includes a benzoxazine ring substituted with a bromine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-8H-3,1-benzoxazine-2,4-dione typically involves the bromination of isatoic anhydride. One common method includes the reaction of isatoic anhydride with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-bromo-8H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-bromo-8H-3,1-benzoxazine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-bromo-8H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atom and the benzoxazine ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-8H-3,1-benzoxazine-2,4-dione
  • 8-methyl-8H-3,1-benzoxazine-2,4-dione
  • 8-fluoro-8H-3,1-benzoxazine-2,4-dione

Uniqueness

8-bromo-8H-3,1-benzoxazine-2,4-dione is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential biological activities compared to its chloro, methyl, and fluoro analogs .

Properties

Molecular Formula

C8H4BrNO3

Molecular Weight

242.03 g/mol

IUPAC Name

8-bromo-8H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4BrNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3,5H

InChI Key

UJLXYEKXZQVAKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C2=NC(=O)OC(=O)C2=C1)Br

Origin of Product

United States

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